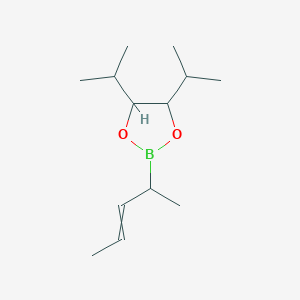
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. One common method is the condensation of a boronic acid with a diol, leading to the formation of the dioxaborolane ring. The reaction conditions often include the use of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to different boron species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce various boron-containing derivatives.
科学研究应用
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and enzyme inhibitors.
Industry: The compound is used in the development of advanced materials, including boron-doped semiconductors and catalysts.
作用机制
The mechanism by which 2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols, amino acids, and other functional groups, influencing the activity of enzymes and other biological molecules. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
相似化合物的比较
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boronate Esters: Esters formed from boronic acids and alcohols.
Dioxaborolanes: Compounds with a similar dioxaborolane ring structure but different substituents.
Uniqueness
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane is unique due to its specific substituents on the dioxaborolane ring, which impart distinct reactivity and properties
属性
CAS 编号 |
120828-74-2 |
|---|---|
分子式 |
C13H25BO2 |
分子量 |
224.15 g/mol |
IUPAC 名称 |
2-pent-3-en-2-yl-4,5-di(propan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-7-8-11(6)14-15-12(9(2)3)13(16-14)10(4)5/h7-13H,1-6H3 |
InChI 键 |
LHSPTNCCRKSOBT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)C(C)C)C(C)C)C(C)C=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

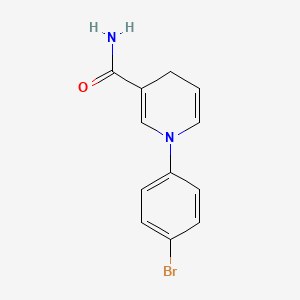
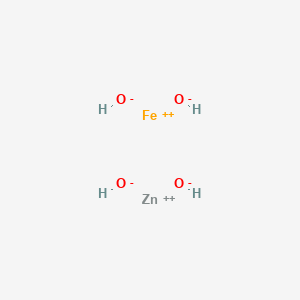
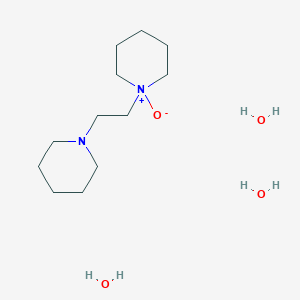

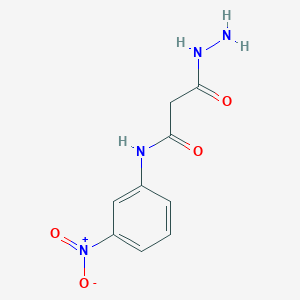
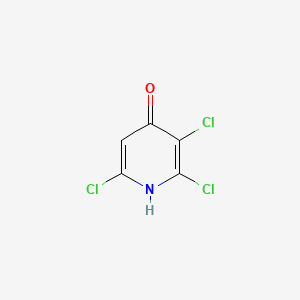
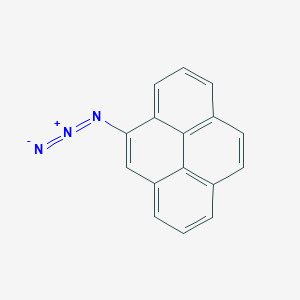
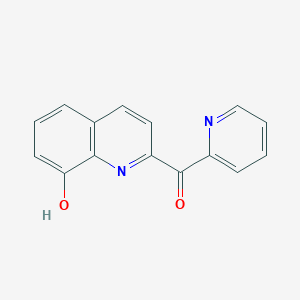
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
